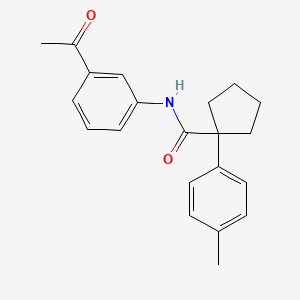
N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclopentane ring substituted with a carboxamide group, a 3-acetylphenyl group, and a 4-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step involves the reaction of the cyclopentane derivative with an amine, such as 3-acetylphenylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Substitution reactions:
Industrial Production Methods
Industrial production of N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of N-(3-carboxyphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide.
Reduction: Formation of N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-amine.
Substitution: Formation of substituted derivatives such as N-(3-acetylphenyl)-1-(4-nitrophenyl)cyclopentane-1-carboxamide.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Materials Science: The compound can be used in the design of novel materials with specific properties, such as polymers or liquid crystals.
Biological Studies: It can be employed in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-acetylphenyl)-1-phenylcyclopentane-1-carboxamide: Lacks the 4-methyl substitution on the phenyl ring.
N-(3-acetylphenyl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
N-(3-acetylphenyl)-1-(4-methoxyphenyl)cyclopentane-1-carboxamide: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide is unique due to the presence of both the 3-acetylphenyl and 4-methylphenyl groups, which may confer specific chemical and biological properties. The combination of these substituents can influence the compound’s reactivity, binding affinity, and overall pharmacological profile.
Propiedades
Fórmula molecular |
C21H23NO2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-1-(4-methylphenyl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C21H23NO2/c1-15-8-10-18(11-9-15)21(12-3-4-13-21)20(24)22-19-7-5-6-17(14-19)16(2)23/h5-11,14H,3-4,12-13H2,1-2H3,(H,22,24) |
Clave InChI |
PLWNUCVUCROHLT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2(CCCC2)C(=O)NC3=CC=CC(=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxyphenyl)-6-methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232063.png)
![N-(butan-2-yl)-2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B11232072.png)
![6,7-dimethyl-N-[4-(propan-2-yloxy)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232075.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B11232081.png)
![5-[2-(6-Methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11232082.png)
![ethyl 2-({[3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11232083.png)
![2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11232088.png)
![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11232090.png)
![6-chloro-N-(4-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11232109.png)
![9-methyl-8-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B11232112.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B11232115.png)
![6-allyl-N-(2-methoxy-5-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11232116.png)
![5,7-dimethyl-3-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11232121.png)
![2-{[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B11232124.png)
